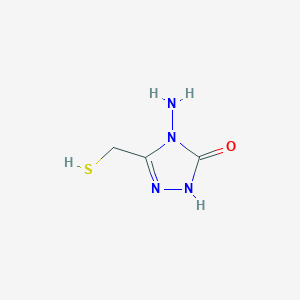

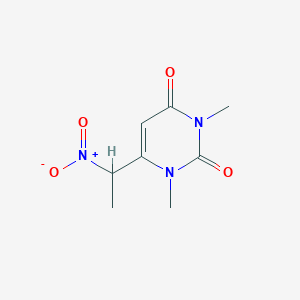

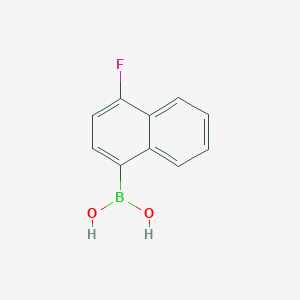

6-Amino-2-methoxypyrimidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure and interactions of 6-Amino-2-methoxypyrimidin-4-ol derivatives have been elucidated through various analytical techniques, including single-crystal X-ray structure analysis. These studies reveal details about hydrogen bonding, non-covalent interactions, and the overall stability of the compound’s structure. For example, the synthesis, single-crystal exploration, and theoretical insights of arylsulfonylated 2-amino-6-methylpyrimidin derivatives were reported, showing the presence of various non-covalent interactions responsible for their structural stabilities (Akbar Ali et al., 2021).

Chemical Reactions and Properties

The chemical reactions of 6-Amino-2-methoxypyrimidin-4-ol derivatives include amino-imino tautomerization and interactions with acids, such as acetic acid, which have been studied through UV absorption and fluorescence spectroscopy. These studies provide insights into the compound’s reactivity and the effects of substituents on its chemical behavior (T. Kitamura et al., 2007).

Physical Properties Analysis

The physical properties, including solubility and thermodynamic parameters of 6-Amino-2-methoxypyrimidin-4-ol derivatives, have been extensively studied. For instance, the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents was determined, providing valuable information for the compound’s application in different chemical processes (Ganbing Yao et al., 2017).

Chemical Properties Analysis

The chemical properties of 6-Amino-2-methoxypyrimidin-4-ol and its derivatives, such as their electronic structure, vibrational frequencies, and molecular orbital analysis, have been characterized using both experimental and theoretical methods. Spectroscopic techniques like FTIR, FT-Raman, and UV-Vis, along with quantum chemical calculations, provide a comprehensive understanding of the compound’s chemical properties (M. Faizan et al., 2017).

Applications De Recherche Scientifique

1. Siderophore Biosynthesis

- Methods : The biosynthesis of siderophores involves nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . The exact role of “6-Amino-2-methoxypyrimidin-4-ol” in these pathways is not specified.

- Results : Siderophores play a crucial role in regulating bioavailable iron levels. They have applications in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

1. Siderophore Biosynthesis

- Methods : The biosynthesis of siderophores involves nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . The exact role of “6-Amino-2-methoxypyrimidin-4-ol” in these pathways is not specified.

- Results : Siderophores play a crucial role in regulating bioavailable iron levels. They have applications in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

2. Antiviral Research

- Application : A series of new compounds has been synthesized by replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines. These compounds, which include “6-Amino-2-methoxypyrimidin-4-ol”, showed higher antiviral activity than Pemetrexed against Newcastle disease virus .

- Methods : The compounds were synthesized using diethylphosphorocyanidate (DEPC) as a peptide coupling agent . The exact role of “6-Amino-2-methoxypyrimidin-4-ol” in this synthesis is not specified.

1. Siderophore Biosynthesis

- Methods : The biosynthesis of siderophores involves nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . The exact role of “6-Amino-2-methoxypyrimidin-4-ol” in these pathways is not specified.

- Results : Siderophores play a crucial role in regulating bioavailable iron levels. They have applications in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

2. Antiviral Research

- Application : A series of new compounds has been synthesized by replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines. These compounds, which include “6-Amino-2-methoxypyrimidin-4-ol”, showed higher antiviral activity than Pemetrexed against Newcastle disease virus .

- Methods : The compounds were synthesized using diethylphosphorocyanidate (DEPC) as a peptide coupling agent . The exact role of “6-Amino-2-methoxypyrimidin-4-ol” in this synthesis is not specified.

- Results : The synthesized compounds showed 4- to 7-fold higher antiviral activity than Pemetrexed. Compounds possessing carboxamide synthesized using five-membered heteroaryl amines exhibited the highest antiviral activity .

Safety And Hazards

Propriétés

IUPAC Name |

4-amino-2-methoxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLXSZNYIJKRDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-methoxypyrimidin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)

![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)

![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)